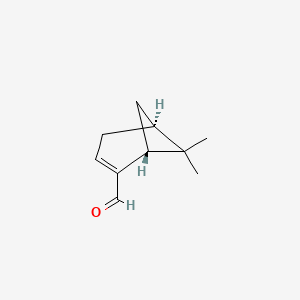

(-)-Myrtenal

Übersicht

Beschreibung

(-)-Myrtenal is a naturally occurring monoterpene aldehyde found in essential oils of various plants, including myrtle and eucalyptus It is known for its distinctive aroma, which is often described as fresh, woody, and slightly citrusy

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (-)-Myrtenal can be synthesized through several methods. One common approach involves the oxidation of (-)-myrtenol, a related monoterpene alcohol. This oxidation can be achieved using reagents such as pyridinium chlorochromate or manganese dioxide under controlled conditions to yield this compound.

Industrial Production Methods: In industrial settings, this compound is often extracted from natural sources through steam distillation of essential oils. The distillate is then subjected to fractional distillation to isolate this compound. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions: (-)-Myrtenal undergoes various chemical reactions, including:

Oxidation: this compound can be further oxidized to (-)-myrtenic acid using oxidizing agents like potassium permanganate.

Reduction: Reduction of this compound can yield (-)-myrtenol, using reducing agents such as sodium borohydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

Oxidation: (-)-Myrtenic acid.

Reduction: (-)-Myrtenol.

Substitution: Depending on the nucleophile, products can vary widely.

Wissenschaftliche Forschungsanwendungen

Chemistry: (-)-Myrtenal is used as a starting material in the synthesis of various complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its antimicrobial and antifungal properties. It has shown potential in inhibiting the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Medicine: this compound has been investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties. Research has shown that it can modulate certain biochemical pathways, providing relief from inflammation and pain.

Industry: In the industrial sector, this compound is used in the formulation of fragrances and flavors. Its pleasant aroma makes it a popular choice in perfumery and flavoring agents in food and beverages.

Wirkmechanismus

The mechanism of action of (-)-Myrtenal involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anti-inflammatory applications, this compound modulates the activity of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase, thereby reducing inflammation and pain.

Vergleich Mit ähnlichen Verbindungen

(-)-Myrtenol: A related monoterpene alcohol with similar aromatic properties.

(-)-Myrcene: Another monoterpene with a similar structure but different functional groups.

Geranial: A monoterpene aldehyde with a citrus aroma, similar to (-)-Myrtenal.

Uniqueness: this compound stands out due to its unique combination of aromatic properties and chemical reactivity. Unlike (-)-myrtenol, which is an alcohol, this compound’s aldehyde group allows it to participate in a broader range of chemical reactions. Compared to (-)-myrcene and geranial, this compound’s distinct woody and citrusy aroma makes it particularly valuable in perfumery and flavoring applications.

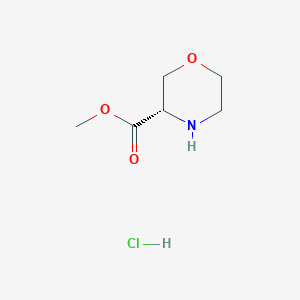

Eigenschaften

IUPAC Name |

(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,6,8-9H,4-5H2,1-2H3/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRMUZKLFIEVAO-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC=C(C1C2)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2CC=C([C@@H]1C2)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

564-94-3, 18486-69-6 | |

| Record name | Myrtenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myrtenal, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018486696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pin-2-ene-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRTENAL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH2E303QRY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MYRTENAL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J97443QRZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

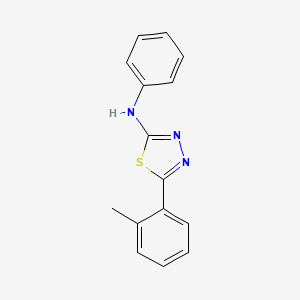

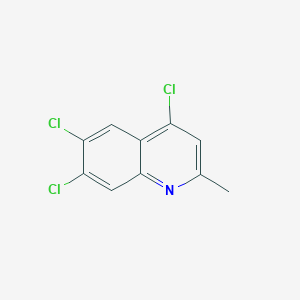

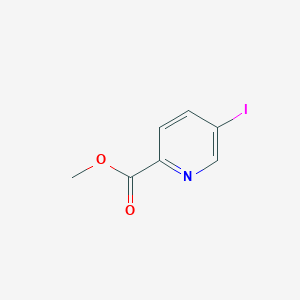

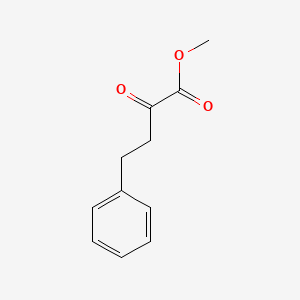

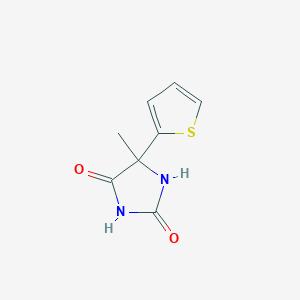

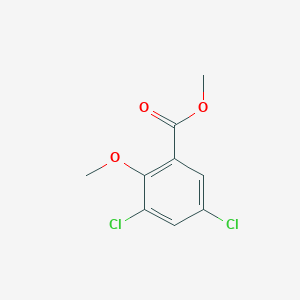

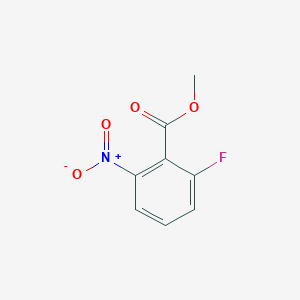

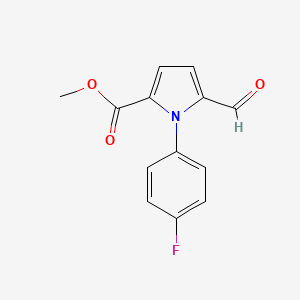

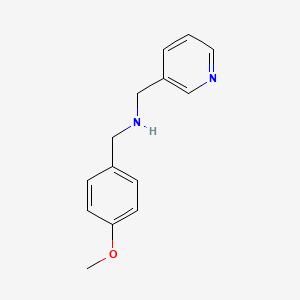

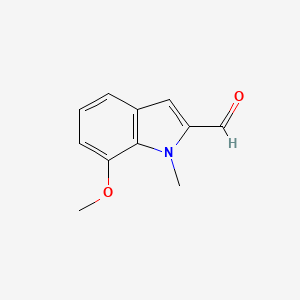

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (-)-myrtenal?

A1: this compound has a molecular formula of C10H14O and a molecular weight of 150.22 g/mol. []

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, spectroscopic characterization of this compound and its derivatives has been carried out using techniques like 1H NMR and 13C NMR. These techniques help identify the structure and purity of the compound. [, , ]

Q3: What are the potential therapeutic applications of this compound?

A3: this compound has shown promising results in preclinical studies for its potential against hepatocellular carcinoma. [] Further research is ongoing to explore its potential in other areas.

Q4: How does this compound exert its anticancer effects?

A4: Research suggests that this compound may exert its anticancer effects by activating the tumor suppressor protein p53. Additionally, it may regulate lysosomal and mitochondrial enzymes, potentially impacting the growth and survival of cancer cells. []

Q5: Does this compound have any effect on acetylcholinesterase?

A5: Yes, in vitro studies have shown that this compound exhibits inhibitory activity against acetylcholinesterase, an enzyme targeted in the treatment of Alzheimer's disease. []

Q6: Has this compound demonstrated analgesic activity?

A6: Some research suggests that amines containing both a this compound fragment and a 6-amino-5,7-dimethyl-1,3-diazaadamantane fragment exhibit significant analgesic activity in animal models. []

Q7: Does this compound possess antimicrobial properties?

A7: Studies have shown that this compound, along with other constituents of essential oils from sources like Zanthoxylum plants and Streptomyces albulus Z1-04-02, exhibits toxicity towards insects and fungi. [, ]

Q8: Can this compound be used as a chiral starting material in organic synthesis?

A8: Yes, the chiral structure of this compound makes it a valuable starting material for synthesizing various chiral compounds. Researchers have utilized this compound to create enantiopure scorpionate ligands, macrocycles, and other complex molecules. [, , ]

Q9: Has this compound been incorporated into metal complexes?

A9: Yes, researchers have successfully synthesized various metal complexes incorporating this compound-derived ligands. These include complexes with nickel(II), scandium, and rare-earth metals. [, , , ]

Q10: What types of reactions have been explored with this compound as a starting material?

A10: Several reactions have been explored, including aldol condensation, imine formation, Nicholas reactions, and the synthesis of heteroscorpionate ligands. [, , , ]

Q11: Is this compound susceptible to degradation by ozone?

A11: Yes, this compound, containing one C-C double bond, shows slight decomposition in the presence of ozone. This highlights the importance of ozone removal during air sampling for accurate measurement of this compound and similar compounds. []

Q12: Are there concerns about the environmental impact of this compound?

A12: While this compound is a naturally occurring compound, its widespread use and potential release into the environment necessitate further research into its ecotoxicological effects and appropriate waste management strategies. [, ]

Q13: How is this compound typically analyzed and quantified?

A13: Common analytical techniques for this compound analysis include gas chromatography (GC) coupled with mass spectrometry (MS). These techniques enable the identification and quantification of this compound in complex mixtures, such as essential oils. [, , , ]

Q14: What is known about the safety and toxicity of this compound?

A14: Research on the safety and toxicity of this compound is ongoing. While some studies suggest potential therapeutic benefits, a comprehensive understanding of its toxicological profile, including potential long-term effects, is crucial before its widespread application. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B3023071.png)

![N-[(4-methylphenyl)methyl]-3-oxobutanamide](/img/structure/B3023073.png)

![8-Methoxy-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3023090.png)